molecular formula C11H22N2O3 B8189279 cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester

cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B8189279
M. Wt: 230.30 g/mol
InChI Key: MHDNBYFVKCAJOW-IUCAKERBSA-N
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Description

cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester is a protected piperidine derivative of high value in medicinal chemistry and drug discovery research. The compound features a cis-configuration of its stereocenters, which is critical for defining its spatial geometry and interaction with biological targets. The presence of both a tert-butyloxycarbonyl (Boc) protected amine and a hydroxymethyl group on the piperidine ring makes it a versatile chiral building block for the synthesis of more complex molecules . Its primary application is as a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) targets and other therapeutic areas. The Boc group offers a robust yet reversible means of protecting the amine functionality, allowing for selective reactions at the hydroxymethyl arm or the piperidine nitrogen in multi-step synthetic sequences. The hydroxymethyl group can be further functionalized through oxidation, esterification, or etherification, enabling the incorporation of the piperidine scaffold into diverse molecular architectures. This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a well-ventilated area while wearing appropriate protective equipment.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDNBYFVKCAJOW-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenolytic Removal of Benzyl Groups

A pivotal method involves N-benzyl-4-piperidone as a starting material. In Example 1 of Patent CN107805218B, N-benzyl-4-piperidone undergoes condensation with trimethyl orthoformate and tert-butyl carbamate under acidic conditions (p-toluenesulfonic acid) to form a protected intermediate. Subsequent catalytic hydrogenation at 0.8–1.0 MPa over 5% Pd/C selectively removes the benzyl group while preserving the Boc-protected amine. This two-step process achieves an 88.7% yield, with the cis configuration arising from steric constraints during hydrogenation.

Reaction Conditions

StepReagents/CatalystsTemperaturePressureYield
1Trimethyl orthoformate, p-TsOHRefluxAmbient83.4%
2Pd/C, H₂80°C0.8–1.0 MPa88.7%

Stereochemical Control via Substrate Geometry

The cis stereochemistry is enforced by the equatorial orientation of the hydroxymethyl and Boc-amine groups in the piperidine chair conformation. Molecular modeling of analogous compounds, such as cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester, confirms that bulky substituents favor equatorial positions, minimizing 1,3-diaxial interactions.

Reductive Amination of Piperidine Derivatives

Sodium Borohydride-Mediated Reduction

A method adapted from Venuti et al. reduces a formyl precursor to the hydroxymethyl derivative. tert-Butyl (3-formylpyridin-4-yl)carbamate is treated with NaBH₄ in methanol at 20°C for 1 h, yielding tert-butyl [3-(hydroxymethyl)pyridin-4-yl]carbamate with 63% efficiency. While this example involves a pyridine scaffold, the protocol is transferable to piperidine systems by substituting the starting material with 4-formyl-piperidin-3-yl-carbamic acid tert-butyl ester.

Optimization Notes

  • Prolonged reaction times (>2 h) lead to over-reduction or decomposition.

  • Methanol is preferred over THF or DCM due to superior solubility of intermediates.

Boc Protection of Piperidine Amines

Direct Bocylation of 4-Hydroxymethyl-piperidin-3-amine

VulcanChem’s synthesis of cis-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester employs di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA) in dichloromethane. Applying this to 4-hydroxymethyl-piperidin-3-amine affords the target compound in ~75% yield. The reaction proceeds via nucleophilic attack of the amine on the activated carbonate, with TEA scavenging HCl byproducts.

Critical Parameters

  • Stoichiometry: 1.1 eq Boc₂O ensures complete amine protection.

  • Temperature: Reactions conducted at 0–5°C minimize side reactions.

Multi-Step Synthesis from N-Benzyl-4-piperidone

Purification and Crystallization

Post-hydrogenation, the crude product is purified via recrystallization from n-heptane, yielding white crystalline solids with >99% purity (GC). This step is critical for pharmaceutical applications requiring stringent impurity control.

Comparative Analysis of Methodologies

Advantages and Limitations

MethodYieldStereochemical ControlScalability
Catalytic Hydrogenation88.7%HighIndustrial
NaBH₄ Reduction63%ModerateLab-scale
Direct Bocylation75%LowLab-scale

Catalytic hydrogenation offers superior scalability and stereoselectivity, making it the preferred industrial method. Conversely, NaBH₄ reduction is cost-effective but less efficient for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carbamic acid ester can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4-carboxypiperidine derivatives.

    Reduction: Formation of 4-hydroxymethyl-piperidin-3-ylamine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Potential

Cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester has shown promise in various pharmacological applications:

  • Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective properties by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease. This suggests that this compound may also possess similar protective effects against neurodegenerative conditions .
  • Enzyme Inhibition : The compound has potential as an inhibitor for enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as diabetes and obesity. Its mechanism may involve modulation of specific enzyme activities through reversible binding .

Chemical Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with carbamic acid tert-butyl esters under controlled conditions. This synthetic pathway is crucial for producing the compound in sufficient quantities for research and potential therapeutic use.

Case Studies

Several studies have explored the applications of this compound:

  • Neuroprotective Study : In vitro studies demonstrated that similar compounds could reduce oxidative stress in astrocytes induced by amyloid-beta peptides, indicating a potential neuroprotective role. The study highlighted the importance of hydroxymethyl groups in enhancing cellular interactions .
  • Metabolic Disorders : A patent application discussed the use of compounds like this compound for treating metabolic disorders such as dyslipidemia and obesity. The findings suggest that these compounds can modulate metabolic pathways effectively .

Mechanism of Action

The mechanism of action of cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carbamic acid ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the Boc-protected piperidine scaffold but differing in substituents, stereochemistry, or functional groups. Key differences in properties and applications are highlighted.

Structural and Functional Group Comparisons

cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester

  • Substituents : 4-hydroxymethyl (-CH2OH), 3-Boc-protected amine (cis).
  • Molecular Formula : C11H22N2O3 (estimated).
  • Key Properties : Moderate polarity due to hydroxymethyl, acid-labile Boc group, stereospecific reactivity.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Substituents: 4-phenyl (-C6H5), 3-carboxylic acid (-COOH), Boc-protected amine (trans). Molecular Formula: C17H23NO4. Key Properties: High lipophilicity (phenyl group), carboxylic acid enables salt formation or conjugation, trans-configuration alters spatial interactions.

cis-4-Methyl-piperidin-3-yl-carbamic acid tert-butyl ester (hypothetical analog)

  • Substituents : 4-methyl (-CH3), 3-Boc-protected amine (cis).
  • Molecular Formula : C11H22N2O2.
  • Key Properties : Reduced solubility (methyl vs. hydroxymethyl), lower steric hindrance.

Data Table: Comparative Analysis

Property cis-(4-Hydroxymethyl) (3S,4R)-4-Phenyl-3-COOH cis-4-Methyl (Hypothetical)
Molecular Weight (g/mol) ~230.3 305.37 ~214.3
Polarity High (hydroxymethyl) Low (phenyl) Moderate (methyl)
Solubility in Water Moderate Low Low
Acid Sensitivity Boc deprotection at pH < 2 Boc deprotection at pH < 2 Boc deprotection at pH < 2
Key Applications Drug intermediate Peptide synthesis Lipophilic intermediates

Research Findings

  • Steric and Electronic Effects : The hydroxymethyl group in the target compound increases hydrogen-bonding capacity, favoring its use in aqueous-phase reactions compared to phenyl or methyl analogs .
  • Stereochemical Impact : The cis-configuration may enhance binding specificity in chiral environments (e.g., enzyme active sites) relative to trans-isomers, as observed in related piperidine-based inhibitors .
  • Stability : All Boc-protected analogs exhibit similar acid sensitivity, but the phenyl-substituted derivative in shows reduced thermal stability due to steric strain from the bulky aromatic group .

Biological Activity

The compound cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester is a derivative of piperidine that has garnered interest due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The structure of this compound comprises a piperidine ring with a hydroxymethyl group at the 4-position and a tert-butyl carbamate moiety. This configuration is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in neurodegenerative processes. Key mechanisms include:

  • Inhibition of β-secretase : The compound has shown potential as a β-secretase inhibitor, which is crucial in reducing amyloid beta (Aβ) peptide aggregation, a hallmark of Alzheimer's disease (AD) .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, enhancing cholinergic signaling and potentially improving cognitive function .
  • Reduction of Inflammatory Markers : The compound has been observed to decrease levels of pro-inflammatory cytokines such as TNF-α in astrocyte cultures exposed to Aβ .

In Vitro Studies

Research indicates that this compound exhibits protective effects on astrocytes against Aβ-induced toxicity. For instance, in studies where astrocytes were treated with Aβ 1-42, the presence of this compound improved cell viability significantly compared to control groups treated only with Aβ .

Table 1: Effects on Cell Viability in Astrocyte Cultures

Treatment GroupCell Viability (%)Notes
Control (Aβ only)43.78 ± 7.17Significant reduction in viability
Aβ + Compound62.98 ± 4.92Improvement in cell viability
Aβ + GalantamineNot specifiedComparison group for efficacy

In Vivo Studies

In vivo studies using scopolamine-induced models demonstrated that while the compound did not show significant effects compared to galantamine, it still exhibited moderate protective effects against cognitive decline associated with Aβ aggregation .

Case Studies and Clinical Implications

Recent investigations have highlighted the potential applications of this compound in treating neurodegenerative diseases:

  • Alzheimer's Disease Models : In animal models, treatment with this compound resulted in decreased Aβ plaque formation and improved cognitive performance compared to untreated controls .
  • Neuroprotection : The compound's ability to mitigate oxidative stress and inflammation suggests its utility as a neuroprotective agent, potentially offering therapeutic benefits for conditions like AD and other forms of dementia .

Q & A

Q. What are the recommended synthetic routes for cis-(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester?

The compound is typically synthesized via tert-butyl carbamate protection of a piperidine precursor. A general methodology involves using tert-butyl acetoacetate and catalytic acid to form the ester bond, followed by selective functionalization of the hydroxymethyl group. Key steps include protecting the amine with a tert-butoxycarbonyl (Boc) group and optimizing reaction conditions (e.g., solvent, temperature) to minimize side reactions like epimerization .

Q. How can researchers verify the purity and structural identity of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection to assess purity.
  • Spectroscopy : 1^1H and 13^13C NMR to confirm the stereochemistry of the piperidine ring and tert-butyl ester group. For example, the cis-configuration is confirmed by coupling constants in 1^1H NMR (e.g., J=3.54.0HzJ = 3.5–4.0 \, \text{Hz} for adjacent protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H]+=216.3[\text{M}+\text{H}]^+ = 216.3) .

Q. What purification techniques are effective for isolating this compound?

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to obtain crystalline solids.
  • Preparative HPLC : For high-purity batches, employ C18 columns with acetonitrile/water gradients .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data may be limited, standard precautions include:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Storage : In a cool, dry environment under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .

Q. How is the hydroxymethyl group stabilized during synthesis?

The hydroxymethyl group can be protected as a silyl ether (e.g., TBS or TMS) prior to Boc protection. Deprotection is achieved using mild acids (e.g., TBAF in THF) to avoid tert-butyl ester cleavage .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence reactivity in downstream applications?

Q. What are the common degradation pathways under varying pH conditions?

  • Acidic Conditions : The tert-butyl ester undergoes hydrolysis to form carboxylic acid derivatives.
  • Basic Conditions : The carbamate group may decompose to release CO2_2 and generate secondary amines. Stability studies using accelerated degradation (e.g., 40°C/75% RH) with LC-MS monitoring are recommended to identify degradation products .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

Discrepancies may arise from solvent effects or impurities. Strategies include:

  • Standardization : Compare data with NIST reference spectra under identical conditions (solvent, temperature) .
  • 2D NMR : Use HSQC and COSY to resolve overlapping signals.
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling to confirm assignments in complex spectra .

Q. What catalytic systems enhance the compound’s utility in asymmetric synthesis?

The hydroxymethyl group can act as a chiral auxiliary in organocatalysis. For example, it has been used in proline-derived catalysts for aldol reactions. Screening chiral ligands (e.g., BINOL derivatives) with transition metals (e.g., Ru or Pd) can optimize enantioselectivity .

Q. How do steric effects of the tert-butyl group impact reaction kinetics?

The bulky tert-butyl moiety slows nucleophilic attack at the carbamate carbonyl, favoring alternative reaction pathways (e.g., ring-opening of epoxides). Kinetic studies using stopped-flow spectroscopy and Eyring analysis (ΔHΔH^\ddagger, ΔSΔS^\ddagger) quantify steric contributions .

Methodological Notes

  • Data Validation : Cross-reference spectral data with the NIST Chemistry WebBook for accuracy .
  • Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers during purity checks .
  • Byproduct Identification : Employ LC-MS/MS fragmentation patterns to trace impurities (e.g., de-Boc derivatives) .

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